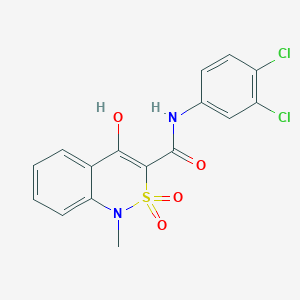

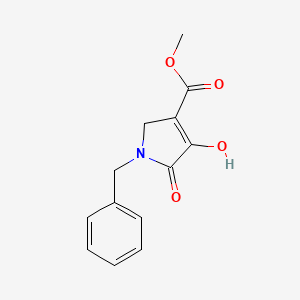

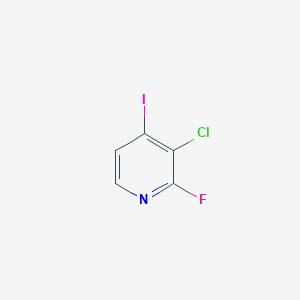

![molecular formula C16H24ClNO3 B1423933 Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220030-33-0](/img/structure/B1423933.png)

Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Overview

Description

“Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride” is a chemical compound with the molecular formula C16H24ClNO3 . It is also known by the synonym "METHYL 2-((2-(PIPERIDIN-3-YL)ETHOXY)METHYL)BENZOATE HYDROCHLORIDE" .

Synthesis Analysis

The synthesis of piperidinone derivatives, which are key precursors for piperidines, is an important area of research . Existing methods often rely on modification of pre-synthesized backbones, which can be a tedious multi-step procedure . An organophotocatalysed [1+2+3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO2.ClH/c1-13-5-4-8-16 (11-13)9-10-18-15-7-3-2-6-14 (15)12-17;/h2-3,6-7,12-13H,4-5,8-11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride” is 313.81966 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Scientific Research Applications

Synthesis of Mixed Acetals and Piperidine Derivatives Crawford and Raap (1965) described the synthesis of mixed acetals using Methyl benzoate (p-tolylsulfonyl)hydrazone, which includes the formation of 1-(a-methoxybenzyl)piperidine. This showcases its use in organic synthesis, particularly in the formation of piperidine derivatives (Crawford & Raap, 1965).

Antimicrobial and Molluscicidal Activity Orjala et al. (1993) isolated new prenylated benzoic acid derivatives, including methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate from Piper aduncum leaves, which showed significant antimicrobial and molluscicidal activities (Orjala et al., 1993).

Antiparasitic Activity Flores et al. (2008) identified several new benzoic acid derivatives from Piper species, which demonstrated notable antiparasitic effects against strains such as Leishmania spp. and Trypanosoma cruzi (Flores et al., 2008).

Insecticidal Properties Pereda-Miranda et al. (1997) discovered that methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, isolated from Piper guanacastensis, exhibited significant insecticidal activity against mosquito larvae (Pereda-Miranda et al., 1997).

Synthesis of Radioligands for PET Imaging Matarrese et al. (2000) worked on the synthesis of a radioligand involving a methylated piperidine derivative, intended for positron emission tomography (PET) imaging of dopamine D4 receptors (Matarrese et al., 2000).

Application in Antispasmodic Agents Bal-Tembe et al. (1997) synthesized ester analogues of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride showing potent antispasmodic activity, highlighting its medical application in treating spasms (Bal-Tembe et al., 1997).

Use in Canine Olfactory Sensitivity Studies Waggoner et al. (1997) investigated canine sensitivity to methyl benzoate compared to cocaine hydrochloride, revealing its potential in training detection dogs (Waggoner et al., 1997).

Photophysical Studies Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate, for examining their photophysical properties, contributing to materials science research (Yoon et al., 2019).

Environmental Analysis Techniques Kagaya and Yoshimori (2012) used methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its application in environmental analytical methods (Kagaya & Yoshimori, 2012).

Synthesis of Anti-Juvenile Hormone Agents Ishiguro et al. (2003) prepared Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent, indicating its use in agricultural chemistry (Ishiguro et al., 2003).

properties

IUPAC Name |

methyl 2-(2-piperidin-3-ylethoxymethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-7-3-2-6-14(15)12-20-10-8-13-5-4-9-17-11-13;/h2-3,6-7,13,17H,4-5,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTNRNWOIBKPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1COCCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)

![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)

![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)

![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)